N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Boronic Ester Purity Suzuki Coupling Efficiency Quality Control

This N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is a high-purity (≥98% GC) organoboron building block designed for orthogonal Suzuki-Miyaura cross-couplings. The Cbz protecting group is stable under acidic conditions that remove Boc, enabling sequential deprotection in complex syntheses. Supplied as a white to light yellow crystalline powder (mp 93-97°C), its defined crystalline form minimizes catalyst-poisoning impurities and ensures batch-to-batch reproducibility for kilogram-scale or GMP-precursor synthesis.

Molecular Formula C19H26BNO4
Molecular Weight 343.2 g/mol
CAS No. 286961-15-7
Cat. No. B110784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
CAS286961-15-7
Synonyms3,​6-Dihydro-​4-​(4,​4,​5,​5-​tetramethyl-​1,​3,​2-​dioxaborolan-​2-​yl)​-​1(2H)​-​pyridinecarboxylic Acid Phenylmethyl Ester
Molecular FormulaC19H26BNO4
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3
InChIKeyQDSFHRPYZPQWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 286961-15-7) Overview: A Cbz‑Protected Tetrahydropyridine Boronic Ester for Orthogonal Coupling Strategies


1‑Carbobenzoxy‑1,2,3,6‑tetrahydro‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine (CAS 286961‑15‑7) is an N‑Cbz‑protected cyclic vinyl boronic ester belonging to the class of tetrahydropyridine‑derived organoboron reagents [1]. It features a pinacol boronate moiety at the 4‑position of a 1,2,3,6‑tetrahydropyridine ring and a carbobenzoxy (Cbz) protecting group on the nitrogen. The compound is supplied as a white to light yellow crystalline powder with a melting point of 88–97 °C and a commercial purity specification of ≥ 98% by GC . Its primary utility lies in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, where it serves as a versatile building block for the construction of 4‑aryl‑ and 4‑heteroaryl‑tetrahydropyridines and piperidines [2].

Why Generic Substitution Fails for 1‑Carbobenzoxy‑1,2,3,6‑tetrahydro‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine: Protecting Group and Purity Differentiators


Attempts to replace this compound with a closely related analog—such as the N‑Boc‑protected variant (CAS 286961‑14‑6) or the unprotected amine—without considering the specific protecting group chemistry and commercial quality metrics can lead to synthetic incompatibility, lower coupling yields, or compromised downstream deprotection selectivity. The Cbz group is stable under the acidic conditions that cleave Boc and can be orthogonally removed by hydrogenolysis, enabling sequential deprotection strategies in multistep syntheses . Furthermore, the commercial grade of the Cbz derivative is typically supplied at ≥ 98% purity, whereas the commonly available Boc analog is offered at 95% purity . These distinctions are critical for reproducible reaction performance and final product quality.

Quantitative Evidence Guide for 1‑Carbobenzoxy‑1,2,3,6‑tetrahydro‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine: Comparator‑Based Performance Data


Commercial Purity: ≥ 98% (GC) vs. 95% for the Boc‑Protected Analog

The target compound is routinely supplied with a purity specification of ≥ 98% by gas chromatography (GC), as confirmed by multiple independent commercial vendors . In contrast, the closely related N‑Boc‑1,2,5,6‑tetrahydropyridine‑4‑boronic acid pinacol ester (CAS 286961‑14‑6) is most commonly offered at 95% purity . Higher initial purity of the boronic ester minimizes the presence of protodeboronation by‑products or residual starting materials that can poison palladium catalysts, reduce coupling yields, and complicate purification.

Boronic Ester Purity Suzuki Coupling Efficiency Quality Control

Protecting Group Orthogonality: Cbz Stability Under Acidic Conditions vs. Boc Lability

The Cbz (carbobenzoxy) group is stable under the acidic conditions (e.g., TFA, HCl) that readily cleave Boc (tert‑butoxycarbonyl) protecting groups . Conversely, Cbz is removed by hydrogenolysis (H₂, Pd/C), which leaves Boc intact. This orthogonality is a well‑established principle in peptide and heterocyclic chemistry. The Cbz‑protected tetrahydropyridine boronic ester can therefore be incorporated into synthetic sequences that involve acid‑sensitive functionality or require sequential amine deprotection steps without compromising the boronic ester moiety.

Protecting Group Strategy Orthogonal Deprotection Multistep Synthesis

Suzuki Coupling Efficiency: High Yields in 4‑Aryltetrahydropyridine Synthesis

In a systematic study, the Cbz‑protected vinyl boronate (compound 2) was coupled with a diverse set of aryl bromides, iodides, and triflates under Pd(dppf)Cl₂ catalysis (K₂CO₃, DMF, 80 °C). Coupling yields ranged from 70% to 95% across substrates bearing electron‑withdrawing, electron‑donating, heterocyclic, and ortho‑substituted aromatic rings [1]. For example, coupling with 4‑iodobenzene gave 95% yield, with 4‑bromobenzonitrile gave 74% yield, and with 2‑bromotoluene gave 82% yield. The N‑Boc analog (compound 1) performed similarly under identical conditions, demonstrating that the Cbz group does not impair coupling efficiency while offering orthogonal deprotection options [1].

Suzuki–Miyaura Coupling 4‑Arylpiperidine Synthesis Cross‑Coupling Yields

Physical Form and Handling: Defined Melting Point for Crystallization Control

The Cbz‑protected boronic ester is isolated as a crystalline solid with a reported melting point of 88–90 °C [1] (or 93–97 °C from some vendors ). The N‑Boc analog melts at 99–101 °C [2]. A sharp, well‑defined melting point is an indicator of crystallinity and high chemical purity, and it facilitates purification by recrystallization. The lower melting point of the Cbz derivative may offer advantages in melt‑based processing or when thermal sensitivity of other reaction components is a concern.

Crystallization Solid‑Phase Handling Purity Confirmation

Documented Use in Biologically Active Molecule Synthesis: βII‑Tryptase Inhibitors

1‑Carbobenzoxy‑1,2,3,6‑tetrahydro‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine is explicitly cited as a reactant in the synthesis of potent and orally bioavailable inhibitors of βII‑tryptase, a serine protease implicated in allergic and inflammatory diseases such as asthma . While the analogous N‑Boc derivative could also be employed, the Cbz group is often preferred when the final target requires hydrogenolytic deprotection in the presence of acid‑sensitive moieties or when the Cbz group is retained as a lipophilic element to modulate pharmacokinetic properties.

Medicinal Chemistry βII‑Tryptase Inhibition Allergic Disease Therapeutics

Storage and Stability: Defined Low‑Temperature Requirement

The Cbz‑protected tetrahydropyridine boronic ester requires storage at ≤ −10 °C to prevent decomposition . While this is a common requirement for many pinacol boronates, it is explicitly specified for this compound and should be considered in procurement and inventory management. The Boc analog is also temperature‑sensitive, but its exact storage specification may vary by vendor. Adherence to the ≤ −10 °C storage condition is essential to maintain the high purity and reactivity of the reagent.

Chemical Stability Storage Conditions Boron Ester Handling

Optimal Research and Industrial Application Scenarios for 1‑Carbobenzoxy‑1,2,3,6‑tetrahydro‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine


Multistep Synthesis Requiring Orthogonal Amine Deprotection

When a synthetic route involves acid‑sensitive intermediates (e.g., silyl ethers, acetals, or Boc‑protected amines elsewhere in the molecule), the Cbz‑protected tetrahydropyridine boronic ester is the reagent of choice. The Cbz group remains intact during acidic workups or TFA‑mediated Boc removal, and can be selectively cleaved by hydrogenolysis at a later stage . This orthogonal protection strategy is essential for convergent synthesis of complex natural products and pharmaceuticals.

Preparation of 4‑Aryl‑ and 4‑Heteroaryl‑Tetrahydropyridine Libraries

The compound serves as a universal partner in parallel Suzuki–Miyaura cross‑couplings for the rapid generation of 4‑substituted tetrahydropyridine and piperidine libraries. As demonstrated by Eastwood, couplings with a wide range of aryl and heteroaryl halides proceed in 70–95% yields under standard Pd‑catalyzed conditions [1]. The high and consistent yields across diverse electrophiles make it a reliable building block for medicinal chemistry hit‑to‑lead optimization.

Synthesis of βII‑Tryptase Inhibitors and Other CNS‑Active Agents

In programs targeting serine proteases or central nervous system receptors, the tetrahydropyridine core is a privileged scaffold. This specific Cbz‑protected boronic ester has been employed in the synthesis of orally bioavailable βII‑tryptase inhibitors . The Cbz group can either be removed to reveal a free amine for further functionalization or retained to enhance lipophilicity and blood‑brain barrier penetration.

Quality‑Sensitive Scale‑Up and GMP Precursor Preparation

For kilogram‑scale preparations or GMP precursor synthesis, the ≥ 98% purity specification of this compound minimizes the presence of catalyst‑poisoning impurities . The defined crystalline form (mp 88–90 °C) facilitates purification by recrystallization and provides a reliable identity check [2]. These attributes reduce batch‑to‑batch variability and simplify regulatory documentation.

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